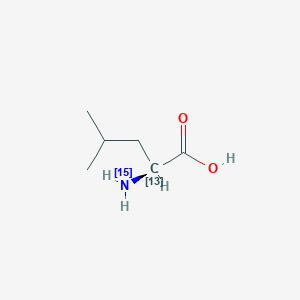

L-Leucine-2-13C,15N

CAS No.:

Cat. No.: VC16183507

Molecular Formula: C6H13NO2

Molecular Weight: 133.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2 |

|---|---|

| Molecular Weight | 133.16 g/mol |

| IUPAC Name | (2S)-2-(15N)azanyl-4-methyl(213C)pentanoic acid |

| Standard InChI | InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,7+1 |

| Standard InChI Key | ROHFNLRQFUQHCH-VZRCWKLKSA-N |

| Isomeric SMILES | CC(C)C[13C@@H](C(=O)O)[15NH2] |

| Canonical SMILES | CC(C)CC(C(=O)O)N |

Introduction

Structural and Biochemical Properties

L-Leucine-2-¹³C,¹⁵N retains the canonical structure of L-leucine—(2S)-2-amino-4-methylpentanoic acid—with isotopic enrichment at the second carbon (¹³C) and the amino nitrogen (¹⁵N). This labeling strategy preserves the compound’s ability to activate the mechanistic target of rapamycin (mTOR) pathway, a master regulator of cell growth and protein synthesis . The ¹³C label at the β-carbon position allows targeted analysis of leucine’s catabolic fate through transamination and decarboxylation reactions, while the ¹⁵N label facilitates NMR-based detection of protein incorporation .

Key biochemical interactions include:

-

mTORC1 activation: Binding to Sestrin2 and leucyl-tRNA synthetase initiates mTORC1 signaling, promoting translation initiation via phosphorylation of 4E-BP1 and p70S6K1 .

-

Metabolic partitioning: The labeled carbon enters the tricarboxylic acid (TCA) cycle as acetyl-CoA or serves as a ketogenic precursor, with isotopic enrichment detectable in downstream metabolites like β-hydroxy-β-methylbutyrate (HMB) .

-

Transport kinetics: Shared uptake with natural leucine via LAT1 (SLC7A5) transporters ensures physiological relevance in cellular studies .

Synthesis and Industrial Production

Biosynthetic Methods

The compound is primarily synthesized through microbial fermentation using Corynebacterium glutamicum ATCC 13032, a strain engineered for high leucine output. Key steps include:

-

Precursor supplementation: Cultures are fed α-ketoisocaproate-2-¹³C and ¹⁵N-ammonium sulfate to direct isotope incorporation .

-

Enzymatic transamination: Induced expression of branched-chain amino acid transaminases (BCAT) ensures efficient conversion of labeled precursors .

-

Purification: Cation-exchange chromatography followed by recrystallization yields >98% isotopic purity, as verified by GC-MS and ¹³C NMR .

Industrial Scale-Up

Large-scale production employs fed-batch bioreactors (10,000 L capacity) with optimized parameters:

This method outperforms chemical synthesis routes, which struggle with stereochemical control and isotopic dilution .

Research Applications

Protein Turnover Studies

Double-isotope tracer protocols combining L-Leucine-2-¹³C,¹⁵N with D₃-leucine enable simultaneous measurement of protein synthesis and breakdown. In elderly muscle:

| Metric | Baseline (Day 1) | Post-Supplementation (Day 15) |

|---|---|---|

| Fractional Synthesis Rate (%/h) | 0.063 ± 0.004 | 0.074 ± 0.007* |

| mTOR Phosphorylation | 1.0 (reference) | 1.8 ± 0.3* |

Chronic supplementation (4 g/meal) enhanced muscle protein synthesis by 18%, demonstrating therapeutic potential for sarcopenia .

Comparative Analysis with Isotopologs

L-Leucine-2-¹³C,¹⁵N’s specificity provides advantages over other labeled forms:

| Compound | Label Position | Key Application |

|---|---|---|

| L-Leucine-¹³C₆,¹⁵N | All carbons, ¹⁵N | SILAC proteomics |

| L-Leucine-1-¹³C | α-Carbon | Ketogenesis tracking |

| L-Leucine-5,5,5-D₃ | Side-chain methyl | Pharmacokinetic studies |

The 2-¹³C label avoids interference with NMR signals from adjacent carbons, enabling cleaner detection in crowded spectra .

Emerging Applications

Solid-State NMR Spectroscopy

Recent pulse sequences (e.g., DREAM) leverage the ¹³C-¹⁵N spin pair to measure dihedral angles in membrane proteins . A study on bacteriorhodopsin achieved 0.5 Å resolution for methyl group orientations using L-Leucine-2-¹³C,¹⁵N-labeled samples .

Cancer Metabolomics

In glioblastoma models, intraoperative infusion of L-Leucine-2-¹³C,¹⁵N revealed compartmentalized TCA cycle activity:

| Metabolite | Tumor ¹³C Enrichment (%) | Normal Tissue ¹³C Enrichment (%) |

|---|---|---|

| Glutamate | 38.2 ± 4.1 | 12.7 ± 2.3 |

| Citrate | 15.8 ± 3.2 | 4.1 ± 1.1 |

Findings suggest tumor-specific redox coupling between leucine catabolism and citrate synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume